Superior PARP-1 Inhibition and Selectivity vs. PARP-2 Enabled by 4,4-Difluorocyclohexyl Group
The (4,4-difluorocyclohexyl)methyl fragment is a key structural feature in the PARP-1 selective inhibitor NMS-P118. In a direct head-to-head comparison, the presence of this specific gem-difluoro group contributed to a high selectivity profile against the PARP-2 isoform. The compound demonstrated potent PARP-1 inhibition and minimal PARP-2 cross-reactivity [1]. This selectivity is crucial as PARP-2 inhibition is associated with dose-limiting hematological toxicities, thus providing a critical differentiator over less selective PARP inhibitors [1].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | PARP-1 Ki: 0.8 nM; PARP-2 Ki: 500 nM (for NMS-P118 bearing the 4,4-difluorocyclohexyl group) |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated cyclohexyl analogs of NMS-P118 exhibit significantly reduced potency and selectivity, typically >10-fold lower affinity for PARP-1. |
| Quantified Difference | >625-fold selectivity for PARP-1 over PARP-2, attributed to the specific interactions of the 4,4-difluorocyclohexyl moiety within the PARP-1 active site. |
| Conditions | Biochemical enzyme inhibition assay using purified human PARP-1 and PARP-2 catalytic domains. |
Why This Matters
Procurement of this building block enables the synthesis of highly selective PARP-1 inhibitors, reducing the risk of toxicity associated with PARP-2 cross-inhibition and providing a cleaner therapeutic profile.
- [1] Papeo, G., Posteri, H., Borghi, D., Busel, A. A., Caprera, F., Casale, E., … Montagnoli, A. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875–6898. View Source
